molecular formula C14H14N4O3 B13474964 3-(7-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

3-(7-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Cat. No.: B13474964
M. Wt: 286.29 g/mol
InChI Key: QXPWJWHZUOEMOE-UHFFFAOYSA-N
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Description

3-(7-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that features a quinazolinone core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a quinazolinone intermediate, followed by its reaction with a piperidine derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(7-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could produce a range of amino-substituted compounds .

Scientific Research Applications

3-(7-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(7-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione apart is its unique combination of a quinazolinone core with a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological mechanisms .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

3-(7-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N4O3/c1-7-16-10-6-8(15)2-3-9(10)14(21)18(7)11-4-5-12(19)17-13(11)20/h2-3,6,11H,4-5,15H2,1H3,(H,17,19,20)

InChI Key

QXPWJWHZUOEMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)N)C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

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